3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide
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Overview
Description
3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to an ethylpropanamide moiety. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the sulfonation of cyclohexylamine to form cyclohexylsulfonamide. This intermediate is then reacted with 4-bromophenylpropanoic acid under suitable conditions to form 3-[4-(cyclohexylsulfamoyl)phenyl]propanoic acid . The final step involves the amidation of this intermediate with ethylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenyl ring may facilitate binding to hydrophobic pockets, enhancing the compound’s affinity for its targets. Additionally, the ethylpropanamide moiety can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-[4-(cyclohexylsulfamoyl)phenyl]propanoic acid: Shares a similar structure but lacks the ethylpropanamide moiety.
Cyclohexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate: Contains a carbamate group instead of the ethylpropanamide moiety.
N-[4-(cyclohexylsulfamoyl)phenyl]-3-methylbenzamide: Features a benzamide group instead of the ethylpropanamide moiety.
Uniqueness
3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylpropanamide moiety differentiates it from other similar compounds, potentially enhancing its solubility, bioavailability, and interaction with molecular targets.
Properties
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-18-17(20)13-10-14-8-11-16(12-9-14)23(21,22)19-15-6-4-3-5-7-15/h8-9,11-12,15,19H,2-7,10,13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYZZYVMAYTFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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